Clobutinol Hydrochloride-d6 Clobutinol Hydrochloride-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC16685671
InChI: InChI=1S/C14H22ClNO.ClH/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12;/h5-8,11,17H,9-10H2,1-4H3;1H/i3D3,4D3;
SMILES:
Molecular Formula: C14H23Cl2NO
Molecular Weight: 298.3 g/mol

Clobutinol Hydrochloride-d6

CAS No.:

Cat. No.: VC16685671

Molecular Formula: C14H23Cl2NO

Molecular Weight: 298.3 g/mol

* For research use only. Not for human or veterinary use.

Clobutinol Hydrochloride-d6 -

Specification

Molecular Formula C14H23Cl2NO
Molecular Weight 298.3 g/mol
IUPAC Name 4-[bis(trideuteriomethyl)amino]-1-(4-chlorophenyl)-2,3-dimethylbutan-2-ol;hydrochloride
Standard InChI InChI=1S/C14H22ClNO.ClH/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12;/h5-8,11,17H,9-10H2,1-4H3;1H/i3D3,4D3;
Standard InChI Key ZMROYCGIWPNZNJ-SKCUOGQWSA-N
Isomeric SMILES [2H]C([2H])([2H])N(CC(C)C(C)(CC1=CC=C(C=C1)Cl)O)C([2H])([2H])[2H].Cl
Canonical SMILES CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Clobutinol Hydrochloride-d6 (CAS: 2714418-06-9) is a deuterium-enriched derivative of Clobutinol Hydrochloride, a synthetic compound belonging to the class of arylalkylamine antitussives. The molecular formula of Clobutinol Hydrochloride-d6 is C14H16D6ClNOHCl\text{C}_{14}\text{H}_{16}\text{D}_6\text{ClNO} \cdot \text{HCl}, with a molecular weight of 298.3 g/mol . The structural backbone consists of a 4-chlorophenyl group attached to a 2,3-dimethylbutan-2-ol moiety, with a bis(trideuteriomethyl)amino group at the fourth position of the butanol chain . The deuterium atoms are strategically incorporated into the methyl groups of the amino substituent, ensuring isotopic stability while preserving the compound's pharmacological activity profile.

The crystalline structure of Clobutinol Hydrochloride-d6 exhibits polarity due to the hydroxyl and ammonium functional groups, rendering it soluble in polar organic solvents such as methanol and acetonitrile . Comparative studies with the non-deuterated form reveal nearly identical physicochemical properties, with deviations limited to mass-dependent characteristics critical for mass spectrometric differentiation .

Table 1: Comparative Properties of Clobutinol Hydrochloride and Clobutinol Hydrochloride-d6

PropertyClobutinol HClClobutinol HCl-d6
Molecular FormulaC₁₄H₂₃ClNO·HClC₁₄H₁₆D₆ClNO·HCl
Molecular Weight (g/mol)292.26298.30
CAS Number14860-49-22714418-06-9
Key ApplicationsAntitussive therapyAnalytical standard

Synthetic Pathways and Isotopic Labeling

The synthesis of Clobutinol Hydrochloride-d6 involves selective deuteration of the parent compound through catalytic exchange reactions. The process typically employs deuterium oxide (D2O\text{D}_2\text{O}) under alkaline conditions, targeting the methyl groups adjacent to the amino nitrogen . Modern synthetic protocols utilize transition metal catalysts, such as palladium on carbon, to facilitate efficient hydrogen-deuterium exchange while maintaining the integrity of the chlorophenyl and hydroxyl functionalities.

Critical steps in the synthesis include:

  • Protection of the hydroxyl group using trimethylsilyl chloride to prevent unintended deuteration.

  • Repeated cycles of deuterium gas exposure under controlled temperature (80–100°C) and pressure (3–5 bar).

  • Deprotection and subsequent hydrochloride salt formation through titration with deuterated hydrochloric acid .

The final product is purified via recrystallization from deuterated ethanol, achieving a chemical purity >98% as verified by high-performance liquid chromatography (HPLC) . Mass spectrometric analysis confirms the incorporation of six deuterium atoms, with characteristic mass shifts observed in the molecular ion cluster .

Analytical Characterization Techniques

Chromatographic Profiling

Reverse-phase HPLC methods have been optimized for simultaneous analysis of Clobutinol Hydrochloride-d6 and related compounds. A validated protocol employs a C8 urea-embedded column (125 mm × 3.9 mm, 5 µm) with gradient elution using acetonitrile:methanol:phosphate buffer (pH 2.5) . The deuterated compound elutes at 8.2 ± 0.3 minutes under these conditions, exhibiting baseline separation from non-deuterated Clobutinol (7.9 minutes) due to slight hydrophobicity differences . Detection is performed at dual wavelengths (230 nm for Clobutinol derivatives, 262 nm for succinate analogs) with a diode array detector, achieving a linear response across 2.4–336 µg/mL for the deuterated species .

Table 2: HPLC Validation Parameters for Clobutinol Hydrochloride-d6

ParameterValue
Linearity Range (µg/mL)2.4–336
Correlation Coefficient0.9999
LOD (µg/mL)0.65
LOQ (µg/mL)2.4
Intraday Precision (%RSD)0.82
Interday Precision (%RSD)1.12

Spectroscopic Characterization

¹H NMR analysis in deuterated dimethyl sulfoxide (DMSO-d6\text{DMSO-d}_6) reveals distinct signal attenuation for the deuterated methyl groups at δ 2.85–3.10 ppm, contrasting with the parent compound's sharp singlet at δ 2.92 ppm . The aromatic protons of the 4-chlorophenyl group remain unaffected, appearing as a doublet at δ 7.32 ppm (J = 8.5 Hz) . In mass spectrometry, the molecular ion cluster at m/z 298.3 ([M+H]⁺) demonstrates the characteristic isotopic pattern of hexadeuterated compounds, with a 6 Da shift from the non-deuterated analog .

Pharmaceutical and Environmental Applications

Pharmacokinetic Studies

As an internal standard, Clobutinol Hydrochloride-d6 enables precise quantification of Clobutinol in plasma matrices. A validated LC-MS/MS method utilizing this deuterated standard achieves a lower quantification limit of 0.1 ng/mL, facilitating studies on the drug's absorption kinetics and metabolic clearance . The deuterium labeling eliminates matrix effects caused by endogenous compounds, improving assay accuracy to 98.5–102.3% across validation runs .

Environmental Monitoring

Recent advancements in high-resolution mass spectrometry have enabled detection of Clobutinol residues in wastewater treatment plant effluents at concentrations up to 324 ng/L . While environmental levels remain below regulatory thresholds (3 µg/L for most pharmaceuticals), the persistence of such compounds necessitates continuous monitoring . Clobutinol Hydrochloride-d6 serves as a recovery standard in these analyses, correcting for ionization suppression in complex environmental samples.

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